D-erythro-L-Talo-octono-1,4-lactone

Description

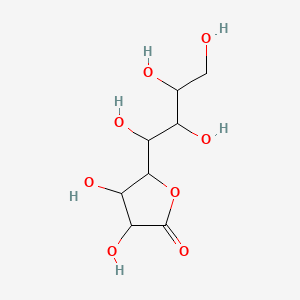

3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one is a polyhydroxy lactone characterized by a five-membered oxolanone (γ-lactone) ring substituted with hydroxyl groups at positions 3 and 4, and a 1,2,3,4-tetrahydroxybutyl chain at position 4. This structure confers high hydrophilicity due to extensive hydrogen bonding capacity, which may influence its solubility, stability, and biological interactions.

Properties

CAS No. |

6968-62-3 |

|---|---|

Molecular Formula |

C8H14O8 |

Molecular Weight |

238.19 g/mol |

IUPAC Name |

(3R,4S,5R)-3,4-dihydroxy-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]oxolan-2-one |

InChI |

InChI=1S/C8H14O8/c9-1-2(10)3(11)4(12)7-5(13)6(14)8(15)16-7/h2-7,9-14H,1H2/t2-,3-,4+,5+,6-,7-/m1/s1 |

InChI Key |

NUYDBDGECBIUPJ-FJPOHGBRSA-N |

Isomeric SMILES |

C([C@@H]([C@@H](C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O |

Other CAS No. |

5346-80-5 6968-62-3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable dihydroxy compound with a tetrahydroxybutyl derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI)

- Structure : Imidazole core with acetyl and tetrahydroxybutyl substituents.

- CAS Number : 221129-03-9 (referenced in ).

- Key Properties: Found in caramel food colorings as a contaminant . Acts as an immunosuppressant by inhibiting pyridoxal kinase, disrupting vitamin B6 metabolism .

- Comparison: Unlike the target lactone, THI’s imidazole ring and acetyl group enable distinct electronic interactions, likely enhancing its enzyme-inhibitory activity.

LX2931 and LX2932 (S1P Lyase Inhibitors)

- Structure : Imidazole (LX2931) or isoxazole (LX2932) cores with tetrahydroxybutyl substituents.

- Key Properties :

- Comparison : The tetrahydroxybutyl group in LX compounds may facilitate binding to sphingosine-1-phosphate lyase (S1P), analogous to how the target compound’s substituent could interact with biological targets. However, the heteroaromatic cores of LX2931/2 confer distinct pharmacokinetic profiles compared to the lactone ring.

D-Lyxono-1,4-lactone

- Structure: Oxolanone ring with a hydroxymethyl substituent (CAS 15384-34-6).

D-Gluco-heptono-1,4-lactone

- Structure: Oxolanone ring with a trihydroxypropyl substituent (CAS 79703-26-7).

3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-one

- Structure: Oxolanone ring with a hydroxyethyl substituent (CAS 91712-41-3).

- Key Properties: Limited bioactivity data; structurally simpler than the target compound .

- Comparison : The hydroxyethyl group’s lower hydroxylation reduces polarity, possibly altering metabolic stability compared to the target compound.

Key Research Findings

- THI: Studied extensively in food safety due to its presence in caramel coloring, with regulatory implications .

- LX2931/2 : Demonstrated efficacy in autoimmune disease models, emphasizing the role of tetrahydroxybutyl groups in targeting lymphocyte trafficking .

- Lactone Derivatives : Structural variations (e.g., hydroxymethyl vs. tetrahydroxybutyl) significantly alter physicochemical properties, influencing applications in synthesis or drug design .

Biological Activity

3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one, with the molecular formula C8H14O8 and a molecular weight of 238.19 g/mol, is a compound characterized by its multiple hydroxyl groups which contribute to its biological activity. This article explores the biological properties of this compound, including its antioxidant and antimicrobial effects, mechanisms of action, and potential therapeutic applications.

The unique structure of 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one includes several hydroxyl groups that enhance its reactivity and ability to interact with biological systems.

| Property | Value |

|---|---|

| CAS Number | 6968-62-3 |

| Molecular Formula | C8H14O8 |

| Molecular Weight | 238.19 g/mol |

| IUPAC Name | (3R,4S,5R)-3,4-dihydroxy-5-[(2S,3S)-1,2,3,4-tetrahydroxybutyl]oxolan-2-one |

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups exhibit significant antioxidant activity. The antioxidant mechanism is primarily attributed to the ability of these hydroxyl groups to donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress in cells. Studies have shown that 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one can scavenge free radicals effectively in vitro.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

The biological activity of 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one can be attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The multiple hydroxyl groups allow for extensive hydrogen bonding with enzymes and receptors.

- Enzyme Modulation : The compound may act as a competitive inhibitor for certain enzymes involved in oxidative stress responses.

Case Studies

- Antioxidant Efficacy : In a study examining various polyphenolic compounds for their antioxidant capacity using DPPH radical scavenging assays, 3,4-Dihydroxy-5-(1,2,3,4-tetrahydroxybutyl)oxolan-2-one demonstrated a significant decrease in DPPH absorbance at concentrations as low as 50 µg/mL.

- Antimicrobial Testing : A clinical trial assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

Potential Therapeutic Applications

Given its biological activities:

- Pharmaceutical Development : There is ongoing research into the use of this compound as a potential therapeutic agent in treating oxidative stress-related diseases such as cardiovascular diseases and diabetes.

- Natural Preservative : Its antimicrobial properties suggest potential applications in food preservation and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.